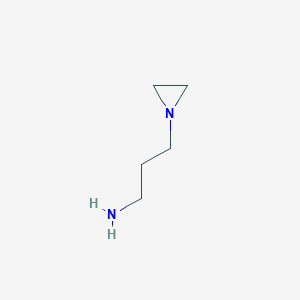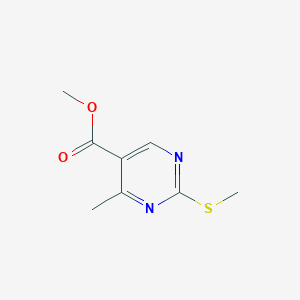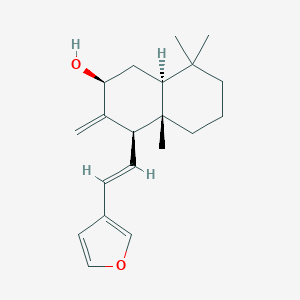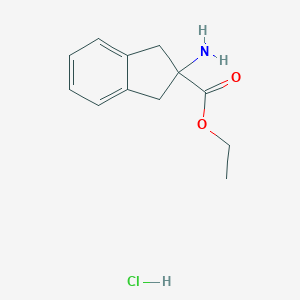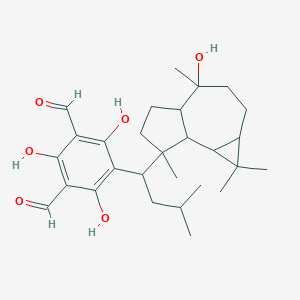
Macrocarpal B
説明
Macrocarpal B is an antibacterial compound that can be isolated from the branch of Eucalyptus globulus . It has been used for the research of periodontal disease .
Synthesis Analysis
Macrocarpals are structurally characterized by isopentyl phioroglucinol dialdehyde fused to various sesquiterpene skeletons . The first stereoselective total synthesis of macrocarpal-C, which is identical with macrocarpal G, has been reported . The synthesis involved an efficient coupling of the aromatic side-chain unit with enone, prepared from commercially available and inexpensive (+)-3-carene .
Molecular Structure Analysis
The molecular formula of this compound is C28H40O6 . The structures of macrocarpals were analyzed by means of NMR analyses .
Physical and Chemical Properties Analysis
科学的研究の応用
Antibacterial Activity
Macrocarpal B, isolated from the leaves of Eucalyptus macrocarpa, has demonstrated significant antibacterial properties. Yamakoshi et al. (1992) identified its structure and noted its efficacy against various bacterial strains, indicating its potential use in developing antibacterial agents (Yamakoshi et al., 1992).
Semisynthesis and Structural Analysis
Alliot et al. (2013) reported on the semisynthesis of macrocarpal C from this compound. This process facilitates the study of macrocarpal structures and their biological activities, expanding the scope of research in natural product chemistry (Alliot et al., 2013).
Antifungal Properties
This compound has also been explored for its antifungal properties. Wong et al. (2015) demonstrated its effectiveness against Trichophyton mentagrophytes, a common cause of dermatomycosis. This study suggests its potential as a natural antifungal agent (Wong et al., 2015).
Dental Applications
Research by Nagata et al. (2006) explored this compound's effects on oral bacteria, particularly Porphyromonas gingivalis, which is implicated in periodontal disease. Their findings suggest that macrocarpals could be effective in oral healthcare products (Nagata et al., 2006).
Antifouling Activity
In marine biology, this compound has shown promise as an antifouling agent. Singh et al. (1999) reported its effectiveness in inhibiting the attachment of the blue mussel, Mytilus edulis galloprovincialis, suggesting its potential in marine antifouling applications (Singh et al., 1999).
Antimicrobial Activity
Further extending its antimicrobial potential, this compound has been isolated and identified for its strong antimicrobial properties, as demonstrated by Yin et al. (2013). This suggests its use in developing new antimicrobial agents (Yin et al., 2013).
Anticancer Potential
Qi et al. (2020) investigated this compound's efficacy against colorectal cancer, indicating its potential as a small molecule compound in cancer therapy (Qi et al., 2020).
Dipeptidyl Peptidase 4 Inhibition
Kato et al. (2017) identified this compound's role in inhibiting dipeptidyl peptidase 4, which is significant for treating type-2 diabetes mellitus. This research opens avenues for developing natural DPP-4 inhibitors (Kato et al., 2017).
作用機序
Mode of Action
Macrocarpal B acts as an inhibitor, blocking the binding between the PLA2R and its antibodies . It emerged as the most potent inhibitor in a comprehensive screening of over 4000 small-molecule compounds . This compound reduces the antigen-antibody interaction by nearly 30% in a dose-dependent manner . It binds to the immobilized PLA2R with an affinity of 1.47 × 10^-6 M, while showing no binding to anti-PLA2R IgG .
Biochemical Pathways
It is known that the compound interferes with the pla2r-antibody interaction, which plays a crucial role in the pathogenesis of mn . By inhibiting this interaction, this compound could potentially alter the course of the disease.
Result of Action
This compound’s inhibition of the PLA2R-antibody interaction has several effects at the cellular level. In human podocytes exposed to MN plasma, this compound reduced the binding of anti-PLA2R IgG to podocytes and decreased podocin expression, impaired migration function, and reduced cell viability . These effects suggest that this compound could potentially mitigate the cellular injuries associated with MN.
Action Environment
It is known that this compound can be isolated from the branch of eucalyptus globulus , suggesting that the compound may be influenced by factors such as the growth conditions of the plant
生化学分析
Biochemical Properties
Macrocarpal B has been found to have antibacterial activity . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . For instance, it has been found to inhibit the binding of anti-phospholipase A2 receptor (PLA2R) antibodies to podocytes, reducing cellular injuries . This suggests that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to bind to the immobilized PLA2R with an affinity of 1.47 × 10^-6 M, while showing no binding to anti-PLA2R IgG . This suggests that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
特性
IUPAC Name |
2,4,6-trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLPTYJTKWQCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099606 | |
| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Macrocarpal B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144372-45-2, 142698-60-0 | |
| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144372-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Macrocarpal B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 - 200 °C | |
| Record name | Macrocarpal B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


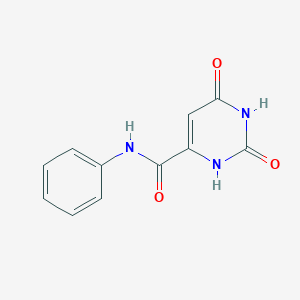

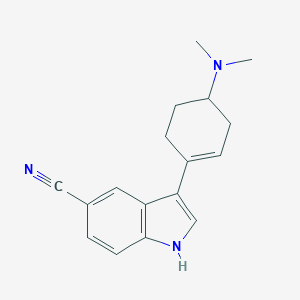
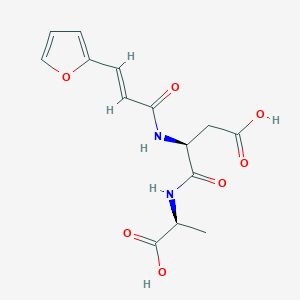
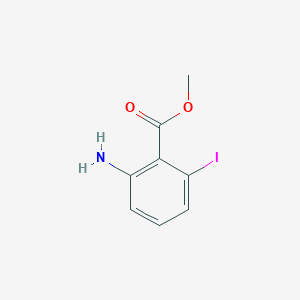

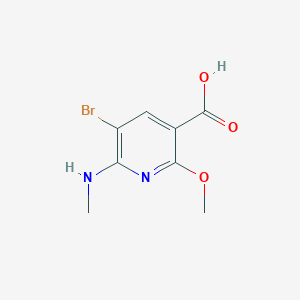
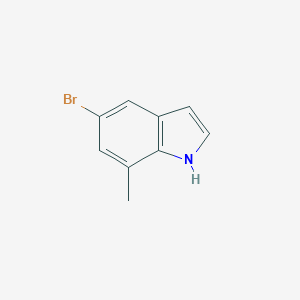
![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)
